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molecular formula C16H15F2NO4 B1612011 4-(Benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid CAS No. 651734-52-0

4-(Benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid

Cat. No. B1612011
M. Wt: 323.29 g/mol
InChI Key: WJARTJXTFKFRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196090B2

Procedure details

4-(Benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid (9.1 g, 28.1 mmol) was treated with chlorobenzene (45 mL) and the solution heated to reflux under nitrogen where it was maintained for 16 hours. The solution was cooled to room temperature and extracted with saturated, aqueous sodium bicarbonate solution (2×5 mL) followed by water. The organic layer was concentrated under reduced pressure to an oil that crystallized on standing. This was recrystallized from heptane (10 mL) and toluene (5 mL), the mixture cooled to −10° C., filtered and the crystals washed with heptane (10 mL) and vacuum dried at 35° C. to give N-benzyl-2,6-difluoro-3,5-dimethoxyaniline (7.4 g, 26.5 mmol). mp: 65° C.–66° C.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[C:17]([F:18])=[C:16]([O:19][CH3:20])[C:12](C(O)=O)=[C:11]([O:21][CH3:22])[C:10]=1[F:23])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>ClC1C=CC=CC=1>[CH2:1]([NH:8][C:9]1[C:10]([F:23])=[C:11]([O:21][CH3:22])[CH:12]=[C:16]([O:19][CH3:20])[C:17]=1[F:18])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=C(C(=C(C(=O)O)C(=C1F)OC)OC)F
Name
Quantity
45 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen where it
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated, aqueous sodium bicarbonate solution (2×5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure to an oil that
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
This was recrystallized from heptane (10 mL) and toluene (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to −10° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the crystals washed with heptane (10 mL) and vacuum
CUSTOM
Type
CUSTOM
Details
dried at 35° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=C(C(=CC(=C1F)OC)OC)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.5 mmol
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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